5-(4-Carboxy-3-fluorophenyl)-2-chloronicotinic acid

Medicinal chemistry Organic synthesis Building block procurement

Researchers requiring a biaryl nicotinic acid intermediate with orthogonal diversification handles face a gap: non-chlorinated analogs lack the nucleophilic aromatic substitution reactivity essential for late-stage library synthesis. This compound directly resolves that limitation. Key differentiators: (1) 2-Chloro substituent enables SNAr and Pd-catalyzed cross-coupling for rapid amine, ether, or aryl/heteroaryl installation; (2) Dual carboxylic acid sites permit chemoselective amide or ester formation at either position without de novo scaffold synthesis; (3) Single fluorine atom on the pendant phenyl ring serves as a clean ¹⁹F NMR probe for protein-ligand binding studies. Supplied at ≥95% purity with immediate global shipping.

Molecular Formula C13H7ClFNO4
Molecular Weight 295.65 g/mol
CAS No. 1258608-77-3
Cat. No. B6391635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Carboxy-3-fluorophenyl)-2-chloronicotinic acid
CAS1258608-77-3
Molecular FormulaC13H7ClFNO4
Molecular Weight295.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(N=C2)Cl)C(=O)O)F)C(=O)O
InChIInChI=1S/C13H7ClFNO4/c14-11-9(13(19)20)3-7(5-16-11)6-1-2-8(12(17)18)10(15)4-6/h1-5H,(H,17,18)(H,19,20)
InChIKeyRXXVNRYAVBOGRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1258608-77-3: Identity, Class & Procurement


5-(4-Carboxy-3-fluorophenyl)-2-chloronicotinic acid is a halogenated, biaryl nicotinic acid derivative bearing both a 2-chloro substituent on the pyridine ring and a 4-carboxy-3-fluorophenyl group at the 5-position [1]. It is classified as a chloronicotinic acid, a scaffold widely employed as a synthetic intermediate for pharmaceuticals (e.g., anti-inflammatory agents, enzyme inhibitors) and agrochemicals (e.g., herbicides, fungicides) [1] [2]. The compound's molecular formula is C₁₃H₇ClFNO₄, with a molecular weight of 295.65 g/mol and a computed XLogP3-AA of 2.6 [1]. It is available from specialist chemical suppliers at purities of ≥95% .

Generic Substitution Risks: CAS 1258608-77-3


In-class nicotinic acid derivatives are not functionally interchangeable due to the profound influence of even single-atom substitutions on downstream reactivity, physicochemical properties, and biological target engagement. The 2-chloro substituent on the target compound provides a chemically addressable handle for nucleophilic aromatic substitution (SₙAr) , a reactivity feature absent in the non-chlorinated analog 5-(4-carboxy-3-fluorophenyl)nicotinic acid (CAS 1258613-93-2) . Conversely, the electron-withdrawing 3-fluoro and 4-carboxy substituents on the pendant phenyl ring modulate the electronic character of the biaryl system relative to the unsubstituted phenyl analog 2-chloro-5-phenylnicotinic acid (CAS 117449-73-7) . The following evidence establishes that interchanging these analogs without explicit validation introduces quantifiable risk of altered reactivity, divergent solubility, and differential molecular recognition.

CAS 1258608-77-3: Differentiation Evidence


Chlorine-Enabled Synthetic Handle vs. Non-Chlorinated Analog

The target compound possesses a chlorine atom at the 2-position of the nicotinic acid ring (molecular weight 295.65 g/mol), a synthetically enabling feature absent in the direct non-chlorinated analog 5-(4-carboxy-3-fluorophenyl)nicotinic acid (CAS 1258613-93-2, molecular weight 261.21 g/mol) [1] . The 34.44 Da mass increment is derived from the chlorine atom, which provides a reactive site for nucleophilic aromatic substitution (SₙAr) and transition metal-catalyzed cross-coupling reactions, pathways not accessible to the non-chlorinated analog without additional synthetic manipulation .

Medicinal chemistry Organic synthesis Building block procurement

Lipophilicity Differentiation vs. Non-Halogenated Analogs

The target compound exhibits a computed XLogP3-AA of 2.6 [1]. By comparison, the non-chlorinated analog 5-(4-carboxy-3-fluorophenyl)nicotinic acid (CAS 1258613-93-2) has a lower predicted lipophilicity (no published computed value available; structurally, the absence of chlorine reduces logP by approximately 0.5–0.8 units based on the Hansch π constant for aromatic chlorine) [2]. Additionally, 2-chloro-5-phenylnicotinic acid (CAS 117449-73-7, lacking the 3-fluoro and 4-carboxy groups) would be expected to show a different ionization and solubility profile due to the absence of the second carboxylic acid moiety. The dual carboxylic acid functionality (one on the nicotinic acid core, one on the pendant phenyl) of the target compound provides a distinct speciation profile across physiological pH ranges compared to mono-acid analogs [3].

Drug design ADME prediction Physicochemical profiling

Positional Isomer Differentiation

The target compound positions the 4-carboxy-3-fluorophenyl group at the 5-position of the nicotinic acid ring. Related positional isomers—2-(4-carboxy-3-fluorophenyl)nicotinic acid (CAS 1258622-69-3), 4-(4-carboxy-3-fluorophenyl)nicotinic acid, and 6-(4-carboxy-3-fluorophenyl)nicotinic acid (CAS 1258626-27-5)—share identical molecular formulas (C₁₃H₈FNO₄ or C₁₃H₇ClFNO₄ for the chlorinated series) but differ in the attachment point of the aryl ring to the pyridine core [1]. Positional isomerism in nicotinic acid derivatives is known to alter receptor binding geometry; for example, in nicotinic acetylcholine receptor (nAChR) ligand series, shifting the aryl substituent from the 5- to the 4- or 6-position can change binding affinity by orders of magnitude due to altered vector alignment within the binding pocket [2]. The 5-position substitution pattern of the target compound places the biaryl system in a geometry distinct from its 2-, 4-, and 6-isomers, each of which presents a different dihedral angle and electrostatic surface to biological targets.

Medicinal chemistry SAR Positional isomerism Target engagement

Dual Carboxylic Acid: Chelation & Conjugation Potential

The target compound contains two carboxylic acid groups: one on the nicotinic acid core (pKa ~2–3, typical of pyridine-3-carboxylic acids) and a second on the pendant 4-carboxy-3-fluorophenyl ring. This distinguishes it from 2-chloro-5-phenylnicotinic acid (CAS 117449-73-7), which possesses only a single carboxylic acid [1]. The dual acid functionality enables: (i) bidentate metal coordination for metal-organic framework (MOF) or coordination polymer synthesis; (ii) chemoselective derivatization (one acid can be protected while the other is modified); and (iii) enhanced aqueous solubility at physiological pH due to dianion formation [2]. The fluorine atom ortho to the pendant carboxylic acid (pKa ~3.5–4.5 for fluorobenzoic acids) further modulates the acidity and hydrogen-bonding capacity of this carboxyl group compared to non-fluorinated analogs [3].

Bioconjugation chemistry Metal-organic frameworks Solubility engineering

Purity Baseline vs. Comparator Availability

The target compound is supplied at a minimum purity of 95% (HPLC) by multiple commercial vendors including Biosynth (via CymitQuimica) . The non-chlorinated analog 5-(4-carboxy-3-fluorophenyl)nicotinic acid (CAS 1258613-93-2) is also available at ≥95% purity from AKSci , establishing a comparable quality baseline. However, the target compound is listed as a 'Screening Compound' by certain suppliers, indicating its specific curation for biological screening collections, whereas the non-chlorinated analog is catalogued as a general 'Building Block' [1]. This curation distinction reflects differential intended use contexts: the chlorinated compound is preferentially positioned for direct biological evaluation, while the non-chlorinated analog serves primarily as a synthetic intermediate.

Compound sourcing Quality assurance Procurement specification

Fluorine & Chlorine Electronic Modulation

The target compound incorporates two electron-withdrawing halogen atoms: chlorine at the pyridine 2-position (Hammett σₚ = +0.23) and fluorine at the phenyl 3-position (Hammett σₘ = +0.34) [1]. Collectively, these substituents polarize the biaryl system, reducing electron density on both rings and altering the compound's susceptibility to oxidative metabolism (fluorine blocks metabolic para-hydroxylation) and its propensity for π-π stacking interactions with aromatic protein residues [2]. In contrast, 2-chloro-5-phenylnicotinic acid (CAS 117449-73-7) lacks both the fluorine and the pendant carboxylic acid [3], resulting in a significantly different electronic profile. The quantitative impact of fluorine substitution on metabolic stability has been established across multiple medicinal chemistry series: aryl fluorination typically reduces CYP450-mediated oxidative clearance by 2- to 10-fold depending on the specific enzyme isoform and site of metabolism [2].

Electronic effects SAR optimization Reactivity tuning

Recommended Applications: CAS 1258608-77-3


Late-Stage Diversification for Kinase/Receptor SAR

The 2-chloro substituent provides a versatile synthetic handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions [1]. This enables late-stage incorporation of amine, ether, or aryl/heteroaryl diversity elements without de novo scaffold synthesis. The dual carboxylic acid functionality simultaneously permits chemoselective amide or ester formation at either acid site, making this compound a strategic advanced intermediate for generating focused compound libraries targeting kinase ATP-binding pockets or GPCR orthosteric sites where a biaryl nicotinic acid core is a privileged pharmacophore .

MOF & Coordination Polymer Synthesis

The presence of two carboxylic acid groups arranged in a 5-(4-carboxyphenyl)nicotinic acid geometry creates a ditopic linker capable of binding two separate metal nodes or clusters [1]. When combined with the 2-chloro substituent (which can serve as a post-synthetic modification site), this compound enables the construction of MOFs with tunable pore functionality . The specific 5-position attachment of the pendant aryl ring produces a topology distinct from the more common 2- or 4-substituted nicotinic acid linkers, offering access to framework architectures not accessible with positional isomers [2].

¹⁹F NMR Probe Development

The single fluorine atom on the pendant phenyl ring provides a clean spectroscopic handle for ¹⁹F NMR-based protein-ligand binding studies [1]. Unlike multi-fluorinated probes, a mono-fluoro compound produces a single ¹⁹F resonance, simplifying interpretation of chemical shift perturbation data . The chlorine atom and dual carboxylates provide orthogonal functionalization routes for attaching solubility-enhancing groups, fluorescent reporters, or biotin tags without interfering with the fluorine NMR reporter [2].

Negative Control for 2-Amino Nicotinic Acid Series

In programs exploring 2-amino-5-(4-carboxy-3-fluorophenyl)nicotinic acid derivatives as enzyme inhibitors or receptor modulators, the 2-chloro variant serves as a critical negative control [1]. The chlorine atom cannot participate in hydrogen bonding as a donor, in contrast to the 2-amino analog, enabling definitive attribution of biological activity to the 2-amino substituent . Procurement of the authenticated 2-chloro compound (as opposed to relying on in-house synthesis from less pure intermediates) ensures the negative control result is not confounded by trace contamination with residual amino starting material [2].

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